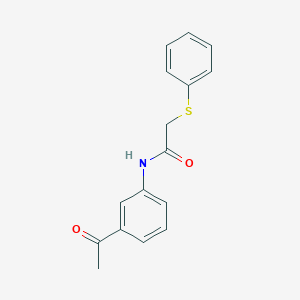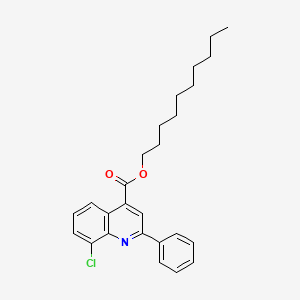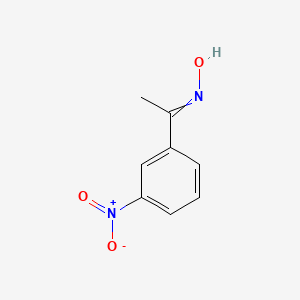![molecular formula C20H23ClN4O4S B12460080 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)
N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seclidemstat, also known as SP-2577, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma and other solid tumors .
Métodos De Preparación
Seclidemstat is synthesized through a series of chemical reactions involving the formation of a benzoic acid derivative. The synthetic route typically involves the following steps:
Formation of the benzoic acid derivative: This step involves the reaction of a suitable starting material with reagents such as piperazine and sulfonyl chloride to form the benzoic acid derivative.
Hydrazide formation: The benzoic acid derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the final product, seclidemstat.
Industrial production methods for seclidemstat involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Seclidemstat undergoes various chemical reactions, including:
Oxidation: Seclidemstat can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: Seclidemstat can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Seclidemstat has a wide range of scientific research applications, including:
Cancer treatment: Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia. .
Epigenetic research: Seclidemstat is used as a tool compound in epigenetic research to study the role of LSD1 in gene regulation and chromatin remodeling.
Mecanismo De Acción
Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Seclidemstat is unique among LSD1 inhibitors due to its reversible inhibition and selectivity for LSD1. Other similar compounds include:
Iadademstat (ORY-1001): A covalent LSD1 inhibitor that binds irreversibly to the enzyme.
Bomedemstat (IMG-7289): Another covalent LSD1 inhibitor with potential antineoplastic activity.
Pulrodemstat (CC-90011): A non-covalent LSD1 inhibitor similar to seclidemstat.
Seclidemstat’s reversible inhibition and selectivity make it a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C20H23ClN4O4S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27) |
Clave InChI |
MVSQDUZRRVBYLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12459997.png)
![4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol](/img/structure/B12460004.png)

![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)

![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
